molecular formula C13H12F3NS B8166957 1-(4-(4-(Trifluoromethyl)phenyl)thiophen-2-yl)ethanamine

1-(4-(4-(Trifluoromethyl)phenyl)thiophen-2-yl)ethanamine

Cat. No.: B8166957
M. Wt: 271.30 g/mol
InChI Key: DRBXBUQMSZTJQS-UHFFFAOYSA-N
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Description

1-(4-(4-(Trifluoromethyl)phenyl)thiophen-2-yl)ethanamine is a synthetic organic compound featuring a thiophene ring substituted with a 4-(trifluoromethyl)phenyl group at the 4-position and an ethanamine moiety at the 2-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophene ring contributes to π-π stacking interactions, making it a candidate for pharmacological applications. Its synthesis typically involves cross-coupling reactions between thiophene precursors and aryl halides, followed by functionalization of the amine group .

Properties

IUPAC Name

1-[4-[4-(trifluoromethyl)phenyl]thiophen-2-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NS/c1-8(17)12-6-10(7-18-12)9-2-4-11(5-3-9)13(14,15)16/h2-8H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBXBUQMSZTJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CS1)C2=CC=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(4-(Trifluoromethyl)phenyl)thiophen-2-yl)ethanamine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-(4-(Trifluoromethyl)phenyl)thiophen-2-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(4-(4-(Trifluoromethyl)phenyl)thiophen-2-yl)ethanamine involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogs

Thiophene-Containing Ethanamine Derivatives
  • 2-(Thiophen-2-yl)ethanamine (2-Thiopheneethylamine): Structure: Simpler analog lacking the 4-(trifluoromethyl)phenyl substituent. CAS: 304.75 (as per molecular weight in ).
  • (S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine :

    • Structure : Features dual trifluoromethyl groups on both the phenyl ring and ethanamine.
    • CAS : 1213122-10-1.
    • Key Difference : Increased electronegativity and steric bulk compared to the target compound, likely altering receptor binding .
  • 1-(3,5-Dimethoxyphenyl)ethanamine: Structure: Replaces thiophene with a dimethoxyphenyl group. CAS: 97294-78-3.
Piperazine-Linked Analogs
  • 4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (RTC1) :

    • Structure : Incorporates a piperazine ring and a ketone linker.
    • Synthesis : Prepared via nucleophilic substitution between 4-(thiophen-2-yl)butyl mesylate and 1-(4-(trifluoromethyl)phenyl)piperazine .
    • Pharmacology : Piperazine derivatives often target serotonin (5-HT) or dopamine receptors, suggesting CNS applications .
  • 1-(4-(Thiophen-2-yl)butyl)-4-(4-(trifluoromethyl)phenyl)piperazine (Compound 19) :

    • Structure : Replaces the ketone linker with a butyl chain.
    • Key Difference : Increased flexibility may enhance binding to G-protein-coupled receptors .

Pharmacological Analogs

Thiophene Fentanyl Hydrochloride
  • Structure : Contains a thiophene ring but is part of the fentanyl opioid class.
  • CAS : [2306823-39-0].
  • Key Difference : Binds to μ-opioid receptors with high potency; the target compound lacks the anilidopiperidine core required for opioid activity .
Controlled Substances with Thiophene Moieties
  • 1-(Thiophen-2-yl)-2-methylaminopropane: Regulatory Status: Listed as a controlled substance in San Diego due to structural similarity to amphetamine derivatives . Key Difference: The methylaminopropane chain may confer stimulant or hallucinogenic properties absent in the target compound .
Physicochemical Properties
Compound LogP Molecular Weight Hydrogen Bond Acceptors
Target Compound 3.8 285.3 g/mol 3
2-(Thiophen-2-yl)ethanamine 1.2 127.2 g/mol 2
Thiophene Fentanyl Hydrochloride 4.5 434.9 g/mol 5

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